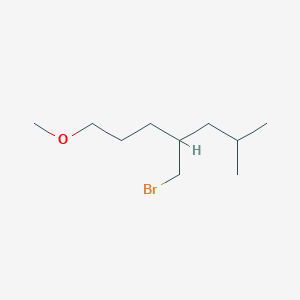

4-(Bromomethyl)-1-methoxy-6-methylheptane

Descripción

4-(Bromomethyl)-1-methoxy-6-methylheptane is a brominated alkane derivative with a methoxy group and a branched methyl substituent. Its molecular formula is C₁₀H₂₁BrO, featuring a bromomethyl (-CH₂Br) group at the 4th carbon, a methoxy (-OCH₃) group at the 1st carbon, and a methyl branch at the 6th carbon. This structure imparts unique reactivity and physicochemical properties, making it relevant in organic synthesis, particularly in alkylation or nucleophilic substitution reactions.

Propiedades

Fórmula molecular |

C10H21BrO |

|---|---|

Peso molecular |

237.18 g/mol |

Nombre IUPAC |

4-(bromomethyl)-1-methoxy-6-methylheptane |

InChI |

InChI=1S/C10H21BrO/c1-9(2)7-10(8-11)5-4-6-12-3/h9-10H,4-8H2,1-3H3 |

Clave InChI |

XQEWNTNTKJCMID-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(CCCOC)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methoxy-6-methylheptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-6-methylheptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-1-methoxy-6-methylheptane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide or potassium cyanide.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, nitriles, or amines depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: The major product is 1-methoxy-6-methylheptane.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-1-methoxy-6-methylheptane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-1-methoxy-6-methylheptane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making it useful in various substitution reactions. The methoxy group can also participate in oxidation reactions, leading to the formation of aldehydes or acids .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Brominated Alkanes

Brominated alkanes share reactivity due to the electrophilic bromine atom. Below is a comparison with key analogs:

| Compound Name | Molecular Formula | Boiling Point (°C) | Solubility (Water) | Key Reactivity |

|---|---|---|---|---|

| 4-(Bromomethyl)-1-methoxy-6-methylheptane | C₁₀H₂₁BrO | ~220–230 (est.) | Low | Nucleophilic substitution, alkylation |

| 1-Bromohexane | C₆H₁₃Br | 169–171 | Insoluble | SN2 reactions, Grignard reagent precursor |

| 4-Bromo-2-methylheptane | C₈H₁₇Br | 185–190 | Insoluble | Radical bromination, coupling reactions |

Key Differences :

- Branching Effects : The 6-methyl branch increases steric hindrance, likely slowing SN2 reactions compared to linear analogs like 1-bromohexane.

Methoxy-Substituted Bromoalkanes

Methoxy groups alter electronic and steric properties. Comparisons include:

| Compound Name | Molecular Formula | Reactivity with NaOH (aq.) | Stability in Air |

|---|---|---|---|

| This compound | C₁₀H₂₁BrO | Moderate (slow hydrolysis) | Stable |

| 2-Methoxyethyl bromide | C₃H₇BrO | Rapid hydrolysis | Moisture-sensitive |

| 1-Bromo-3-methoxypropane | C₄H₉BrO | Moderate | Stable |

Key Findings :

- Hydrolysis Resistance : The branched structure of this compound reduces susceptibility to hydrolysis compared to smaller methoxy-bromoalkanes (e.g., 2-methoxyethyl bromide) due to steric protection of the bromine atom.

Actividad Biológica

4-(Bromomethyl)-1-methoxy-6-methylheptane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromomethyl group and methoxy group in its structure suggests potential reactivity and interaction with biological targets.

Antitumor Activity

Recent investigations have suggested that compounds with similar structures exhibit significant antitumor properties. For instance, studies on brominated derivatives have shown that they can inhibit cell proliferation in various cancer cell lines. Notably, compounds with bromine substitutions have demonstrated enhanced cytotoxicity against human tumor cell lines such as HeLa and MCF7, indicating that this compound may also possess similar properties due to its structural characteristics .

The mechanism by which brominated compounds exert their biological effects often involves the disruption of microtubule dynamics. For example, studies have shown that certain brominated compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This suggests that this compound could potentially target microtubules, making it a candidate for further investigation in cancer therapies.

Anti-inflammatory Effects

Compounds with methoxy and bromo substituents have also been linked to anti-inflammatory effects. Research indicates that selective inhibitors targeting bromodomain-containing proteins can modulate inflammatory pathways, which could be relevant for this compound if it interacts with similar targets . The exploration of such effects could open avenues for treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of related compounds:

- In Vitro Studies : A series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives were synthesized, showing submicromolar cytotoxicity against various tumor cell lines. The introduction of bromine in these compounds significantly enhanced their antiproliferative potency, suggesting a similar potential for this compound .

- Microtubule Targeting : In studies focusing on tubulin inhibition, compounds structurally related to this compound demonstrated significant disruption of microtubule networks in cancer cells, leading to G2/M phase arrest and apoptosis . This reinforces the hypothesis that this compound may act through similar mechanisms.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | Antitumor | HeLa | TBD | Microtubule disruption |

| N-(5-Methoxyphenyl)-4-Methoxybenzenesulphonamide | Antitumor | MCF7 | <0.5 | Tubulin polymerization inhibition |

| ZL0516 | Anti-inflammatory | Liver Cells | TBD | BRD4 inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.